N-(3-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(3-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-cyanophenyl group. Its molecular formula is C₂₂H₁₇N₅OS, with a molecular weight of 399.47 g/mol .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c22-13-15-5-4-8-17(11-15)24-20(27)14-28-21-19-12-18(16-6-2-1-3-7-16)25-26(19)10-9-23-21/h1-12H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTWUBPQAQHETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (CAS Number: 1021207-98-6) is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H15N5OS
- Molecular Weight : 385.4 g/mol
- Structure : The compound features a pyrazole nucleus, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure often exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under discussion has shown promise in various studies.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as androgen receptor (AR) antagonists, particularly in prostate cancer treatment. The compound this compound has been evaluated for its ability to inhibit tumor growth in preclinical models. Research suggests that it may act by targeting non-ligand-binding pockets of the androgen receptor, which is an innovative approach to overcoming drug resistance associated with traditional AR antagonists .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Tumor growth inhibition | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Prostate Cancer
In a study conducted on LNCaP xenograft models, this compound exhibited significant tumor growth inhibition when administered orally. The study reported an IC50 value indicating potent activity against androgen receptor-mediated signaling pathways .
Case Study 2: Antimicrobial Activity
A series of experiments tested the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial colony-forming units (CFUs), supporting its potential as a therapeutic agent in treating bacterial infections .
The biological activity of this compound can be attributed to its ability to modulate key biological pathways:
- Androgen Receptor Modulation : By binding to non-LBP sites on the androgen receptor, it disrupts the receptor's function, leading to decreased tumor proliferation.
- Bacterial Cell Disruption : The compound interferes with bacterial cell wall synthesis and metabolic processes, resulting in cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of N-(3-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exhibit variations in substituents on the pyrazolo[1,5-a]pyrazine ring, the aryl group attached to the acetamide nitrogen, and the sulfanyl linker. These modifications significantly influence physicochemical properties, binding affinities, and bioactivity. Below is a detailed comparison:
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Modifications to the Acetamide Nitrogen
Sulfanyl Linker Modifications
describes compounds with sulfanyl linkers attached to oxadiazole or triazole rings (e.g., N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ). While these differ in core structure, the sulfanylacetamide motif is retained. Such analogs demonstrate that replacing pyrazolo[1,5-a]pyrazine with oxadiazole reduces molecular weight (e.g., 428.5 g/mol for 8t ) but may compromise thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
